molecular formula C23H29NO4 B13222324 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13222324
M. Wt: 383.5 g/mol
InChI Key: QQGSHUUSDIVQHZ-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a tert-butylphenyl group, and a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amine. This is followed by the introduction of the tert-butylphenyl group and the formation of the dimethylpropanoic acid moiety. Common reagents used in these reactions include benzyl chloroformate, tert-butylbenzene, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the tert-butylphenyl group may influence the compound’s hydrophobicity and binding affinity. The dimethylpropanoic acid moiety can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid
  • 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)-2,2-dimethylpropanoic acid
  • 3-{[(Benzyloxy)carbonyl]amino}-3-(4-ethylphenyl)-2,2-dimethylpropanoic acid

Uniqueness

Compared to similar compounds, 3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the tert-butyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C23H29NO4/c1-22(2,3)18-13-11-17(12-14-18)19(23(4,5)20(25)26)24-21(27)28-15-16-9-7-6-8-10-16/h6-14,19H,15H2,1-5H3,(H,24,27)(H,25,26)

InChI Key

QQGSHUUSDIVQHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(C)(C)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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